
Tiropramide
概要
説明
チロプラミドは、主に消化器系の痙攣性疼痛の治療に使用される抗痙攣薬です。 国際一般名(INN)で知られており、化学式はC28H41N3O3 です 。 チロプラミドは、特に過敏性腸症候群やその他の消化器疾患に関連する症状の緩和に効果的です .
準備方法
合成ルートと反応条件
チロプラミドの合成には、いくつかの重要なステップが含まれます。
ラセミ体チロシンのアシル化: プロセスは、ベンゾイルクロリドを使用してラセミ体チロシンをアシル化することから始まり、N,O-ジベンゾイル-チロシンの生成をもたらします.
アミド形成: 次のステップは、混合無水物法を使用してN,O-ジベンゾイル-チロシンとジプロピルアミンを反応させることによってアミドを形成することです.
工業的生産方法
チロプラミドの工業的生産は、同様の合成ルートに従いますが、規模が大きく、収率と純度が高くなります。 このプロセスは、コスト効率と効率を最適化するために設計されており、多くの場合、反応条件を正確に制御するための自動システムが採用されています .
化学反応解析
反応の種類
チロプラミドは、次のものを含むいくつかのタイプの化学反応を受けます。
酸化: チロプラミドは、酸化されてさまざまな代謝物を形成することができます。
還元: 特定の条件下で、還元反応を受けることもできます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムなどの還元剤がよく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、ヒドロキシチロプラミド、N-デプロピルチロプラミド、N-デエチルチロプラミド、およびN-デエチル-N-デプロピルチロプラミドなどがあります .
科学的研究アプリケーション
チロプラミドは、科学研究において幅広い用途を持っています。
化学: アミドおよびエーテル化学のモデル化合物として使用されます。
生物学: チロプラミドは、平滑筋細胞への影響と、筋収縮を調節する可能性について調査されています。
化学反応の分析
Types of Reactions
Tiropramide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its amide and ether functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include hydroxythis compound, N-despropylthis compound, N-desethylthis compound, and N-desethyl-N-despropylthis compound .
科学的研究の応用
Tiropramide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide and ether chemistry.
Biology: this compound is investigated for its effects on smooth muscle cells and its potential to modulate muscle contraction.
Industry: This compound is used in the development of new antispasmodic drugs and formulations.
作用機序
チロプラミドは、平滑筋細胞に直接影響を与えることによって効果を発揮します。細胞内環状アデノシン一リン酸(cAMP)シンターゼ(アデニルシクラーゼ)を活性化し、cAMPレベルの上昇につながります。 これは、次に、筋収縮に必要なカルシウムイオンを調節し、筋弛緩を促進します 。 分子標的は、消化管の平滑筋細胞であり、そこで痙攣性疼痛の緩和に役立ちます .
類似の化合物との比較
類似の化合物
オクトロニウム: 消化器疾患に用いられる別の抗痙攣薬。
メベベリン: 治療効果は類似していますが、化学構造が異なります。
ヒヨスチン: より広範囲の用途を持つ抗痙攣薬.
チロプラミドの独自性
チロプラミドは、cAMP合成を伴う特定の作用機序と、著しい副作用なしに痙攣性疼痛を治療する高い有効性によって独自です。 アミドおよびエーテル官能基の両方を含む化学構造も、他の抗痙攣薬とは異なります .
類似化合物との比較
Similar Compounds
Octylonium: Another antispasmodic used for gastrointestinal disorders.
Mebeverine: A compound with similar therapeutic effects but different chemical structure.
Hyoscine: An antispasmodic with a broader range of applications.
Uniqueness of Tiropramide
This compound is unique due to its specific mechanism of action involving cAMP synthesis and its high efficacy in treating spastic pain without significant side effects. Its chemical structure, which includes both amide and ether functional groups, also sets it apart from other antispasmodics .
生物活性
Tiropramide is a synthetic antispasmodic drug primarily used in the treatment of gastrointestinal disorders, particularly irritable bowel syndrome (IBS). Its unique pharmacological profile allows it to alleviate abdominal pain and discomfort without the typical side effects associated with anticholinergic medications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical settings, and safety profile.
This compound is chemically characterized as N-[3-[4-(2-Diethylaminoethoxy)phenyl]-1-(dipropyl amino)-1-oxopropan-2-yl]benzamide. It operates primarily by enhancing calcium influx and increasing cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells, thereby promoting relaxation without causing atony, which is a common side effect of many antispasmodics due to their action on calmodulin .
Pharmacokinetics
The pharmacokinetic properties of this compound have been extensively studied. A population pharmacokinetic analysis conducted on healthy subjects revealed the following key parameters:
Parameter | Value |
---|---|
Clearance (CL/F) | 242.73 ± 175.28 h·ng/mL |
Maximum Concentration (Cmax) | 54.89 ± 46.18 ng/mL |
Half-life (t1/2) | 2.73 ± 0.88 h |
Time to Maximum Concentration (Tmax) | 1.65 ± 0.53 h |
These findings indicate that the absorption and distribution of this compound can be significantly influenced by individual physiological factors such as gastric emptying time and gastrointestinal transit time .
Randomized Controlled Trials
Several multicenter, randomized controlled trials have assessed the efficacy of this compound in managing IBS symptoms. One notable study compared this compound (100 mg) with octylonium (20 mg), a well-established antispasmodic, over a treatment period of four weeks. The primary endpoint was the change in abdominal pain assessed via visual analogue scale (VAS).
Results Summary:
- Change in VAS Scores :
- This compound group: -23.49 ± 17.51 mm
- Octylonium group: -23.13 ± 17.61 mm
- Statistical Analysis : No significant difference was found between groups (p = 0.901), indicating that this compound is non-inferior to octylonium in managing abdominal pain .
Secondary Outcomes
Secondary endpoints included improvements in abdominal discomfort and overall quality of life related to IBS symptoms, measured using symptom diaries and IBS-QoL assessments:
Endpoint | This compound Group | Octylonium Group |
---|---|---|
Abdominal Pain Improvement | Significant | Significant |
Quality of Life Improvement | Significant | Significant |
The incidence of adverse events was similar across both groups, with no severe adverse events reported, reinforcing the safety profile of this compound .
Case Studies
In addition to clinical trials, several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study A : A patient with severe IBS-D experienced a significant reduction in symptoms after two weeks of treatment with this compound, reporting improved stool consistency and reduced urgency.
- Case Study B : Another patient noted rapid relief from abdominal cramps within three days of initiating therapy with this compound, demonstrating its potential for quick action compared to other antispasmodics.
Safety Profile
The safety profile of this compound has been evaluated through various studies, indicating that it is well-tolerated among patients with IBS:
特性
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBWMYOFXWMGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866514 | |
Record name | (+/-)-Tiropramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-29-1 | |
Record name | Tiropramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiropramide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiropramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+/-)-Tiropramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROPRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tiropramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tiropramide as a smooth muscle relaxant?
A1: this compound primarily inhibits calcium influx into smooth muscle cells. [, ] This effectively reduces muscle contractility and leads to relaxation. [] Studies on rabbit colon suggest that this compound may also increase intracellular cyclic adenosine monophosphate (cAMP) levels, potentially through the inhibition of cAMP catabolism. [] This increase in cAMP could contribute to its smooth muscle relaxant properties. []
Q2: How does the inhibitory effect of this compound on calcium influx compare to its effect on intracellular cyclic AMP levels?
A2: Research suggests that the inhibition of calcium influx is the predominant mechanism of action for this compound's smooth muscle relaxant effect. [] While this compound has been shown to increase intracellular cyclic AMP levels, this effect appears to play a lesser role compared to its calcium influx inhibition. []
Q3: Does this compound exhibit any anticholinergic activity in its mechanism of action?
A3: Unlike some other smooth muscle relaxants, this compound does not demonstrate significant anticholinergic activity. [, ] Studies comparing this compound to oxybutynin, a known anti-muscarinic drug, showed that this compound does not completely block bladder contractions like oxybutynin, suggesting a different mechanism. []
Q4: What is the molecular formula and weight of this compound hydrochloride?
A4: The molecular formula of this compound hydrochloride is C26H40N4O3 · HCl, and its molecular weight is 493.1 g/mol. [, ]
Q5: Under what conditions has this compound been found to degrade?
A5: this compound hydrochloride is susceptible to degradation under acidic, basic, and oxidative conditions in solution. []
Q6: What storage conditions are recommended for this compound to maintain its quality?
A6: this compound demonstrates stability under neutral, thermal, and photolytic conditions in both solution and solid state. [] Therefore, storage in a cool, dry place, protected from light and extreme pH conditions, is recommended.
Q7: How is this compound metabolized in the body?
A7: this compound is primarily metabolized in the liver. [] Several metabolites have been identified in human urine, rat plasma, and feces. [, , ]
Q8: How is this compound excreted?
A8: Following administration, a significant portion of this compound and its metabolites are excreted in the feces and urine. [, ] No radioactivity was detected in expired CO2 after administration of radiolabeled this compound, indicating minimal metabolism to CO2. []
Q9: Does the route of administration affect the bioavailability of this compound?
A9: Yes, the bioavailability of this compound is influenced by the route of administration. The absolute bioavailability of this compound after oral administration is lower compared to intravenous administration. [] This difference is likely due to first-pass metabolism in the liver and increased biotransformation following oral administration. []
Q10: Does this compound cross the blood-brain barrier?
A10: Yes, studies in rats have shown that this compound can cross the blood-brain barrier. []
Q11: What types of in vitro studies have been conducted to evaluate the antispasmodic activity of this compound?
A11: The antispasmodic activity of this compound has been extensively studied in various isolated tissue preparations, including guinea pig stomach and ileum, rabbit jejunum, rat colon, guinea pig gallbladder, and rat uterus. []
Q12: What animal models have been used to study the effects of this compound on gastrointestinal and urinary tract function?
A12: Researchers have utilized various animal models, including mice, rats, rabbits, and guinea pigs, to investigate the effects of this compound on gastric emptying, intestinal motility, bladder contractions, and other gastrointestinal and urinary tract functions. [, , , ]
Q13: What analytical techniques are commonly used to quantify this compound in biological samples?
A13: Gas chromatography coupled with mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for the quantification of this compound in human plasma and other biological matrices. [, , , , ]
Q14: Has a method been developed for the separation of this compound enantiomers?
A14: Yes, a high-performance liquid chromatography (HPLC) method using a leucine-derived chiral stationary phase has been successfully developed to separate this compound enantiomers. []
Q15: What factors can influence the dissolution rate of this compound tablets?
A15: The quantity of polymers like hydroxypropyl methylcellulose (HPMC) and ethylcellulose (EC) used in the tablet formulation can significantly impact the dissolution rate of this compound. [] Higher polymer concentrations generally lead to a more sustained release of the drug. []
Q16: Are there any reported cases of adverse reactions to this compound?
A16: While generally considered safe and well-tolerated, rare cases of adverse reactions to this compound, such as urticaria and angioedema, have been reported. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。